7-Methyl-2,3-dihydroquinolin-4(1H)-one
CAS No.: 36053-96-0
Cat. No.: VC4032004
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36053-96-0 |
---|---|
Molecular Formula | C10H11NO |
Molecular Weight | 161.2 g/mol |
IUPAC Name | 7-methyl-2,3-dihydro-1H-quinolin-4-one |
Standard InChI | InChI=1S/C10H11NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,6,11H,4-5H2,1H3 |
Standard InChI Key | VQWWRJNHWRYMLD-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)C(=O)CCN2 |
Canonical SMILES | CC1=CC2=C(C=C1)C(=O)CCN2 |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The compound features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridone ring. Key structural attributes include:
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Methyl group at the 7-position of the benzene ring.
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Ketone functionality at the 4-position of the pyridone ring.
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Partially saturated 2,3-positions, reducing aromaticity and enhancing reactivity .
The IUPAC name, 7-methyl-2,3-dihydro-1H-quinolin-4-one, reflects this arrangement.
Physicochemical Data
Critical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 161.20 g/mol | |
Density | 1.15 g/cm³ | |
Boiling Point | 286.4°C at 760 mmHg | |
LogP (Partition Coefficient) | 2.25 | |
Solubility in DMSO | ≥10 mM |
The moderate lipophilicity (LogP = 2.25) suggests balanced permeability, making it suitable for drug design .
Synthetic Methodologies
Alkylation of Precursors
A common route involves N-alkylation of 2,3-dihydroquinolin-4(1H)-one derivatives. For example:
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Methylation using iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C .
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Reaction yields up to 68%, with purification via silica gel chromatography .
Cyclocondensation Strategies
Alternative methods employ cyclocondensation of 2-alkynylanilines with ketones. This approach, detailed in , utilizes gold or acid catalysis to form the dihydroquinoline core. Key steps include:
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Nucleophilic attack by the amine on a ketone carbonyl.
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Ring closure facilitated by transition-metal catalysts.
Biological Activities and Applications
Cell Line | IC₅₀ (µM) | Mechanism | Source |
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MCF-7 (Breast) | <1.0 | ABCB1 transporter inhibition | |
HL-60 (Leukemia) | 0.5 | Apoptosis induction |
In MCF-7 cells, the compound’s analogs suppress the ABCB1 transporter, reversing multidrug resistance . Selectivity indices (SI >5) against normal cells (e.g., HUVEC) highlight therapeutic promise.
Platelet Aggregation Inhibition
7-Nitro analogs (e.g., 7-nitro-3,4-dihydroquinolin-2(1H)-one) show ≥80% inhibition of ADP-induced platelet aggregation at 10 µM . The nitro group’s electron-withdrawing effects optimize binding to P2Y₁₂ receptors .
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